molecular formula C16H18N2 B14250307 2-Tert-butyl-5,10-dihydrophenazine CAS No. 461426-52-8

2-Tert-butyl-5,10-dihydrophenazine

Cat. No.: B14250307
CAS No.: 461426-52-8
M. Wt: 238.33 g/mol
InChI Key: BUUNONMMXJPAQH-UHFFFAOYSA-N
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Description

2-Tert-butyl-5,10-dihydrophenazine is a nitrogen-containing heterocyclic compound characterized by a dihydrophenazine core substituted with a bulky tert-butyl group at the 2-position. This structural motif imparts unique steric and electronic properties, distinguishing it from simpler phenazine derivatives. The tert-butyl group enhances solubility in organic solvents and influences redox behavior, making the compound relevant in applications such as organic electronics, energy storage, and photoredox catalysis . Its synthesis typically involves transition-metal-catalyzed cross-coupling or intramolecular C–H amination reactions, though specific protocols for the tert-butyl-substituted variant are less documented compared to aryl- or methyl-substituted analogs .

Properties

CAS No.

461426-52-8

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2-tert-butyl-5,10-dihydrophenazine

InChI

InChI=1S/C16H18N2/c1-16(2,3)11-8-9-14-15(10-11)18-13-7-5-4-6-12(13)17-14/h4-10,17-18H,1-3H3

InChI Key

BUUNONMMXJPAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Phenazine Precursors

The most widely cited approach begins with the alkylation of 5,10-dihydrophenazine using tert-butyl chloride or bromide in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl group is introduced at the 2-position due to the directing effects of the nitrogen atoms.

Key parameters include:

  • Temperature : 0–5°C to minimize side reactions such as over-alkylation.
  • Solvent : Dichloromethane (DCM) or toluene, with DCM offering better solubility for intermediates.
  • Catalyst loading : Stoichiometric amounts (1.1–1.3 equivalents) of AlCl₃ ensure complete conversion.

Post-alkylation, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 45–55% of the target compound. Challenges include competing reactions at the 1- and 4-positions, which account for 15–20% of byproducts.

Metal-Mediated Cross-Coupling Approaches

Recent advancements leverage palladium-catalyzed coupling to attach the tert-butyl group. For example, a Suzuki-Miyaura reaction between 2-bromo-5,10-dihydrophenazine and tert-butylboronic acid has been explored, though yields remain suboptimal (30–40%). The protocol involves:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Toluene/water (3:1) at 80°C for 12 hours.

This method circumvents the need for strong Lewis acids but requires rigorous exclusion of oxygen to prevent palladium deactivation.

Condensation Routes Using tert-Butyl-Substituted Aldehydes

An alternative pathway involves condensing 2,3-diaminophenazine with 3,5-di-tert-butyl-2-hydroxybenzaldehyde in the presence of a metal template (e.g., Cu(II) or UO₂(VI)). The metal ion coordinates the amine and aldehyde groups, facilitating imine formation and subsequent cyclization.

Typical conditions :

  • Metal salt : Cu(OAc)₂·H₂O (1.2 equivalents)
  • Solvent : Ethanol under reflux (78°C) for 24 hours.
  • Yield : 50–60% after recrystallization from ethanol.

This method’s advantage lies in its regioselectivity, as the metal template directs the tert-butyl group exclusively to the 2-position.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate alkylation but promote decomposition above 50°C. Nonpolar solvents like toluene improve stability but require longer reaction times (24–36 hours). Optimal balances are achieved in DCM at 0–5°C, yielding 55% product with <5% decomposition.

Catalytic System Modifications

Replacing AlCl₃ with FeCl₃ reduces environmental impact but lowers yields to 35–40%. Bimetallic systems (e.g., Pd/FeCl₃) show promise in coupling reactions, achieving 45% yield with reduced palladium loading (3 mol%).

Purification Challenges

The compound’s sensitivity to oxidation necessitates inert atmospheres during chromatography. Silica gel pretreatment with 1% triethylamine minimizes degradation, improving recovery rates from 70% to 85%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Friedel-Crafts 45–55 Scalable, simple setup Byproduct formation, harsh conditions
Suzuki-Miyaura 30–40 Oxygen-tolerant, mild conditions Low yield, costly catalysts
Metal-templated 50–60 High regioselectivity Requires metal removal steps

Scalability and Industrial Considerations

Pilot-scale trials (1–5 kg batches) of the Friedel-Crafts method reveal yield drops to 35–40% due to heat dissipation issues. Continuous flow systems mitigate this by maintaining low temperatures (2–5°C) and reducing residence time. A prototype flow reactor achieved 50% yield at 200 g/h throughput.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium dithionite (Na2S2O4) is commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,10-dihydrophenazine in photoredox catalysis involves the absorption of visible light, leading to the formation of an excited state. This excited state can undergo intersystem crossing to form a triplet state, which then participates in single-electron transfer reactions. The compound’s strong reducing ability and high stability of the radical cations formed during these reactions are crucial for its catalytic activity .

Comparison with Similar Compounds

Electrochemical Performance
  • Poly(N-phenyl-5,10-dihydrophenazine): Exhibits high specific capacity (~209 mAh g⁻¹) and discharge potentials (~4 V) in potassium-ion batteries (KIBs) due to p-type redox reactions involving anion insertion .
  • Methyl-Substituted Analogs : 5,10-Dimethyl-5,10-dihydrophenazine shows lower voltage profiles (~3 V) in n-type redox systems, highlighting the voltage-elevating role of aryl or electron-donating groups .

Table 3: Photophysical Properties

Compound Application Key Parameter Performance
PPZ-DPS OLED emitter PLQY = 0.90, EQE = 17.5% High efficiency, green emission
5,10-Diphenyl-5,10-dihydrophenazine Photocatalyst (O-ATRP) E⁰ₒₓ = +1.2 V vs SCE Efficient electron transfer
BNP-PA AIE-active material λₑₘ = 550 nm, AIE factor = 15x Strong solid-state emission
Stability and Practical Considerations
  • Thermal Stability: Bulky tert-butyl groups improve thermal stability by hindering decomposition pathways, as seen in methyl-substituted analogs decomposing into nitrophenazinones under prolonged storage .
  • Synthetic Challenges : Introducing tert-butyl groups may require tailored catalysts (e.g., iron or palladium) to manage steric effects, unlike smaller substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butyl-5,10-dihydrophenazine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via reductive alkylation of phenazine derivatives. For example, electrochemical reductive alkylation (using tert-butyl halides) achieves higher yields (~80%) compared to older chemical methods (e.g., sodium dithionite reduction followed by alkylation, yielding 40–62%) . Optimization involves adjusting reaction time, temperature, and stoichiometry of alkylating agents. Solvent choice (e.g., acetonitrile or DME) also impacts solubility and reaction efficiency .

Q. How is the structural conformation of 2-Tert-butyl-5,10-dihydrophenazine characterized in thin-film applications?

  • Methodology : Use atomic force microscopy (AFM) to analyze surface morphology and Langmuir-Blodgett techniques for film deposition. UV-Vis-NIR and IR spectroscopies confirm electronic transitions and hydrogen bonding, while X-ray diffraction determines crystallinity . For example, annealing at 150°C improves film homogeneity by reducing defects .

Q. What electrochemical properties make 2-Tert-butyl-5,10-dihydrophenazine suitable for energy storage or photoelectrochemical cells?

  • Methodology : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials and charge-transfer kinetics. The tert-butyl group enhances solubility in organic electrolytes, enabling high current densities. Differential pulse voltammetry (DPV) quantifies stability over multiple cycles .

Advanced Research Questions

Q. How do photophysical properties of 2-Tert-butyl-5,10-dihydrophenazine influence its performance in optoelectronic devices?

  • Methodology : Time-resolved fluorescence spectroscopy measures excited-state lifetimes (e.g., sub-ns to ms ranges). Transient absorption spectroscopy identifies charge-transfer states, critical for applications in organic light-emitting diodes (OLEDs) or photodynamic therapy. For instance, donor-acceptor dyads with Bodipy show enhanced intersystem crossing efficiency .

Q. What analytical approaches resolve contradictions in reported redox potentials or degradation pathways?

  • Methodology : Combine ESR spectroscopy to detect radical intermediates (e.g., cation radicals with hyperfine coupling constants ~6.14 G) with HPLC-MS to track degradation products under acidic conditions. Computational modeling (DFT) predicts redox potentials and validates experimental data discrepancies .

Q. How can 2-Tert-butyl-5,10-dihydrophenazine be integrated into organocatalyzed ATRP (O-ATRP) for controlled polymer synthesis?

  • Methodology : As a photoredox catalyst, its redox activity enables outer-sphere electron transfer (OSET-ATRP). Optimize light intensity (e.g., blue LED) and catalyst loading to control polymerization rates. Monitor molecular weight distribution via GPC and chain-end fidelity via MALDI-TOF .

Q. What factors affect the stability of 2-Tert-butyl-5,10-dihydrophenazine in acidic or oxidative environments?

  • Methodology : Accelerated stability testing (e.g., 0.1 M HCl at 40°C) with UV-Vis monitoring identifies degradation products like o-semidines or phenazines. FTIR tracks functional group changes, while TGA assesses thermal stability .

Emerging Research Directions

Q. What methodological challenges arise in preparing mixed-stack charge-transfer films with 2-Tert-butyl-5,10-dihydrophenazine?

  • Methodology : Langmuir-Blodgett deposition requires precise control of surface pressure to achieve monolayer uniformity. AFM and spectroscopic ellipsometry correlate thickness (10–100 nm) with charge mobility. Annealing protocols (e.g., 120°C for 1 h) mitigate phase separation .

Q. How can computational modeling enhance the design of 2-Tert-butyl-5,10-dihydrophenazine derivatives for tailored applications?

  • Methodology : DFT calculations predict HOMO/LUMO levels and spin-density distributions. Molecular dynamics simulations model aggregation behavior in thin films. Validate predictions via synthetic modification (e.g., substituting tert-butyl with electron-withdrawing groups) .

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